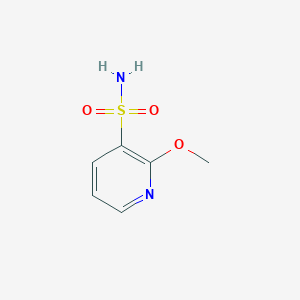

2-Methoxypyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBOIFAMZFTYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

Ullmann Coupling Reaction-Based Preparation

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents a foundational method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org While direct synthesis of 2-Methoxypyridine-3-sulfonamide via an Ullmann reaction is not extensively detailed in the provided literature, the principles of this reaction can be applied to its preparation. The reaction generally involves the coupling of an aryl halide with a suitable nucleophile in the presence of a copper catalyst. organic-chemistry.org

The efficiency of the Ullmann coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst: Copper catalysts in various oxidation states (0, I, II) can be employed. nih.gov Copper(I) iodide (CuI) is a commonly used catalyst. researchgate.net The catalyst loading is also a critical parameter to optimize, as both insufficient and excessive amounts can lead to lower yields.

Ligand: The use of ligands can significantly accelerate the reaction and allow for milder reaction conditions. Amino acids and their derivatives, as well as diamines like 1,10-phenanthroline, have been shown to be effective ligands in Ullmann-type reactions. researchgate.netmdpi.com

Base: A base is typically required to facilitate the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. mdpi.com

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction temperature. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common solvents for Ullmann reactions. mdpi.comresearchgate.net

Temperature: Classical Ullmann reactions often require high temperatures, sometimes exceeding 200°C. wikipedia.org However, the use of ligands can often reduce the required temperature to a more moderate range. organic-chemistry.org

A hypothetical Ullmann approach to this compound could involve the coupling of a 3-halopyridine derivative with a source of the sulfonamide group, or the coupling of a pre-formed sulfonamide with a suitable pyridine (B92270) derivative. The optimization of the aforementioned parameters would be crucial for achieving a high yield and purity of the final product.

Sulfinylamine Reagent-Mediated Synthesis

A direct and convenient method for the synthesis of primary sulfonamides involves the use of sulfinylamine reagents. researchgate.net One such reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), has been shown to react with a variety of organometallic reagents, including Grignard and organolithium reagents, to produce primary sulfonamides in good to excellent yields. researchgate.net

This methodology could be applied to the synthesis of this compound by first generating the corresponding organometallic derivative of 2-methoxypyridine (B126380) at the 3-position. The subsequent reaction of this organometallic species with t-BuONSO would then yield the desired this compound in a one-step process. researchgate.net The general scope of this reaction is broad, accommodating various (hetero)aryl and alkyl organometallic reagents. researchgate.net

Table 1: Scope of Primary Sulfonamide Synthesis using t-BuONSO and Organometallic Reagents researchgate.net

| Organometallic Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | Benzenesulfonamide (B165840) | 95 |

| 4-Tolylmagnesium bromide | 4-Methylbenzenesulfonamide | 92 |

| 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 85 |

| Cyclopropylmagnesium bromide | Cyclopropanesulfonamide | 72 |

| Allylmagnesium bromide | Allylsulfonamide | 50 |

This table presents a selection of examples from the literature to illustrate the general applicability of the method.

Suzuki Coupling for Derivative Synthesis

The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a powerful tool for the formation of carbon-carbon bonds. mdpi.com This reaction has been successfully employed in the synthesis of derivatives of this compound. nih.gov

In a reported synthetic route, a key step involves the Suzuki coupling of a borate (B1201080) ester of a methoxypyridine sulfonamide derivative with a bromo compound to construct the final carbon-carbon bond. nih.gov Specifically, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide can be converted to its borate ester via a Miyaura borylation, which is then subjected to Suzuki coupling with a suitable aryl or heteroaryl bromide. nih.gov This strategy allows for the modular synthesis of a diverse range of derivatives.

The general conditions for Suzuki coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction is known for its high functional group tolerance and generally provides good to excellent yields. mdpi.com

General Sulfonylation Tactics

The direct introduction of a sulfonyl group onto a pyridine ring is a fundamental transformation in the synthesis of pyridine sulfonamides. The regioselectivity of this reaction is a key challenge due to the electronic nature of the pyridine ring.

One approach to the sulfonylation of pyridines involves the pre-activation of the pyridine ring with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O). chemistryviews.org This activation facilitates the nucleophilic attack of a sulfinic acid salt, leading to the formation of a sulfonylated pyridine. chemistryviews.org The regioselectivity of this reaction can be influenced by the choice of base. chemistryviews.org

Another strategy for the sulfonylation of pyridines involves the reaction of picoline derivatives with aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org This reaction is believed to proceed through an N-sulfonyl alkylidene dihydropyridine (B1217469) intermediate. acs.org

While these methods have been developed for the sulfonylation of pyridine at the C4-position and the picolyl position, the principles could be adapted for the synthesis of 3-sulfonylated pyridines, such as this compound, by using appropriately substituted starting materials and optimizing the reaction conditions.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable practices in chemical synthesis has led to the exploration of environmentally benign methods for producing complex molecules like this compound. Key areas of development include electrochemical applications, sustainable catalysis, and optimized synthetic pathways through retrosynthetic analysis.

Electrochemical Synthesis Applications

Electrochemical methods offer a green alternative to traditional chemical synthesis, often avoiding harsh reagents and reducing waste. The electrochemical synthesis of sulfonamides, for instance, can be achieved through the oxidative coupling of thiols and amines. google.com This approach is particularly noteworthy for its potential application in the synthesis of pyridine-containing sulfonamides. While heteroarylamines can be challenging substrates, the addition of pyridine as an electron-mediator has been shown to facilitate the coupling, enabling the formation of the corresponding sulfonamides. pipzine-chem.comgoogle.com This technique represents a promising avenue for the direct and more environmentally friendly synthesis of compounds like this compound, minimizing the need for pre-functionalized starting materials. google.com

Sustainable Catalysis Development

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts. In the context of pyridine-containing compounds, significant progress has been made in the N-oxidation of pyridines using recyclable anhydride catalysts with hydrogen peroxide as a clean oxidant. researchgate.net This is relevant as pyridine N-oxides can be valuable intermediates in the synthesis of substituted pyridines. researchgate.net

Furthermore, the synthesis of sulfonamides has benefited from the advent of magnetic nanocatalysts, which align with green chemistry principles due to their ease of recovery and reusability. rsc.org These catalysts have shown high efficiency in the synthesis of various sulfonamides, including those with pyridine moieties. acs.orgnih.gov The use of such catalysts can lead to higher yields, shorter reaction times, and a significant reduction in waste generation. hymasynthesis.com

Retrosynthetic Analysis for Pathway Optimization

Retrosynthetic analysis is a powerful tool for designing efficient synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For a molecule like this compound, a primary retrosynthetic disconnection would be at the sulfonamide bond, leading to 2-methoxypyridine-3-sulfonyl chloride and ammonia (B1221849) (or an ammonia equivalent). quimicaorganica.org

Precursor and Intermediate Synthesis

The efficient synthesis of this compound is highly dependent on the availability and synthesis of its key precursors, namely 2-methoxypyridine-3-sulfonyl chloride and appropriately substituted pyridine intermediates.

Synthesis of 2-Methoxypyridine-3-sulfonyl Chloride

The direct precursor to the title sulfonamide is 2-methoxypyridine-3-sulfonyl chloride. A common strategy for its synthesis involves the chlorination of the corresponding sulfonic acid. lookchem.com The synthesis of the precursor, 2-chloropyridine-3-sulfonyl chloride, has been described through several routes. One method starts from 2-chloropyridine, which is reacted with chlorosulfonic acid to generate 2-chloropyridine-3-sulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride. pipzine-chem.com Another approach involves the diazotization of 3-amino-2-chloropyridine, followed by reaction with sodium bisulfite and subsequent chlorination. pipzine-chem.com

The conversion of a sulfonic acid to a sulfonyl chloride can be optimized using various reagents. While traditional methods might use phosphorus pentachloride or thionyl chloride, newer, milder methods are being developed. google.comnih.gov For instance, the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) offers an efficient, solvent-free method for this transformation under mild conditions. lookchem.com The methoxy (B1213986) group can be introduced via nucleophilic substitution of a chloro-substituent with sodium methoxide. nih.gov

| Precursor | Synthetic Method | Reagents |

| 2-Chloropyridine-3-sulfonyl chloride | From 2-Chloropyridine | 1. Chlorosulfonic acid 2. Thionyl chloride |

| 2-Chloropyridine-3-sulfonyl chloride | From 3-Amino-2-chloropyridine | 1. Sodium nitrite (B80452) (diazotization) 2. Sodium bisulfite 3. Thionyl chloride |

| Pyridine-3-sulfonyl chloride | From Pyridine-3-sulfonic acid | Phosphorus pentachloride |

| Sulfonyl chlorides | From Sulfonic acids (General) | 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) |

Role of Substituted Pyridines in Precursor Design

Substituted pyridines are fundamental building blocks in medicinal chemistry due to their ability to act as bioisosteres and their favorable physicochemical properties. researchgate.netnih.govorganic-chemistry.org The strategic placement of substituents on the pyridine ring is crucial in drug design and can significantly influence the synthetic route. nih.gov

Reaction Mechanism Studies

The reactivity of this compound is governed by the interplay of the electronic properties of the pyridine ring, the methoxy group at the C2 position, and the sulfonamide group at the C3 position. These substituents influence the electron density of the pyridine ring and provide sites for coordination with metal reagents, thereby dictating the course of various chemical transformations.

The metalation of pyridine rings, particularly through lithiation, is a powerful tool for the regioselective introduction of functional groups. The position of metalation is directed by the substituents on the pyridine ring. In the case of 2-methoxypyridine, the methoxy group is a well-established ortho-directing group. This is due to the ability of the oxygen atom to coordinate with the lithium atom of the organolithium reagent, thereby lowering the activation energy for deprotonation at the adjacent C3 position.

While specific studies on the metalation of this compound are not extensively documented in the literature, the directing effects of both the methoxy and sulfonamide groups can be inferred from studies on related compounds. The sulfonamide group is also known to be a strong directing group in ortho-metalation reactions. researchgate.netyoutube.com The nitrogen and oxygen atoms of the sulfonamide can chelate with the lithium reagent, directing deprotonation to the adjacent positions.

In this compound, both the C2-methoxy group and the C3-sulfonamide group can influence the regioselectivity of lithiation. The methoxy group directs towards the C3 position, which is already substituted. The sulfonamide group at C3 would be expected to direct lithiation to the C4 position. Therefore, it is plausible that lithiation of this compound would preferentially occur at the C4 position, guided by the strong directing ability of the sulfonamide group.

A study on the lithiation of 2-methoxypyridine with lithium dialkylamides, such as lithium diisopropylamide (LDA), has shown that complete C3 lithiation can be achieved. nih.gov The mechanism is thought to involve the pre-complexation of the lithium amide near the H-6 proton, followed by the formation of a 3,6-dilithio intermediate in some cases. nih.gov This highlights the complexity of lithiation processes on the pyridine ring, where the choice of base and reaction conditions can significantly influence the outcome.

| Substrate | Reagent | Directing Group(s) | Predicted Site of Lithiation |

| 2-Methoxypyridine | n-BuLi/LDA | C2-OCH₃ | C3 |

| Arylsulfonamide | n-BuLi | -SO₂NR₂ | ortho to sulfonamide |

| This compound | Organolithium | C2-OCH₃, C3-SO₂NH₂ | C4 (major) |

This table illustrates the predicted regioselectivity of lithiation based on the directing effects of the functional groups.

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly when substituted with strong electron-withdrawing groups. The sulfonamide group at the C3 position of this compound is a potent electron-withdrawing group, which further activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of a leaving group then restores the aromaticity of the ring. For a substitution to occur on the pyridine ring of this compound, a suitable leaving group would need to be present at a position activated by the electron-withdrawing sulfonamide group.

While the sulfonamide group itself is generally not a good leaving group in SNAr reactions, a related functional group, the sulfonyl group (-SO₂R), can be. Studies on 2-sulfonylpyridines have demonstrated their utility as cysteine-reactive electrophiles, proceeding through an SNAr mechanism where the sulfonyl group is displaced by a thiol nucleophile. The rate of these reactions is highly dependent on the other substituents on the pyridine ring.

In the context of this compound, if the sulfonamide were to be converted to a sulfonyl derivative (e.g., a sulfonate ester or a sulfone), this would create a potential site for nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the C3-sulfonyl group would activate the C2 and C6 positions for nucleophilic attack. However, the methoxy group at C2 is a poor leaving group. Therefore, nucleophilic substitution is more likely to occur at other positions if a suitable leaving group is present.

| Compound Class | Leaving Group | Activating Group(s) | General Reactivity in SNAr |

| Halopyridines | Halogen | Pyridine Nitrogen | Moderate to High |

| Nitropyridines | Nitro Group | Pyridine Nitrogen, Nitro Group | High |

| Sulfonylpyridines | Sulfonyl Group | Pyridine Nitrogen, Sulfonyl Group | High, dependent on substituents |

This table provides a general overview of the reactivity of different classes of substituted pyridines in nucleophilic aromatic substitution reactions.

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Methoxypyridine-3-sulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. In this compound, the aromatic protons on the pyridine (B92270) ring typically appear as distinct signals in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. rsc.org The methoxy (B1213986) group (-OCH₃) protons are expected to produce a sharp singlet, typically around 3.6 to 3.9 ppm. rsc.orgchemicalbook.com A key diagnostic signal is the proton of the sulfonamide (-SO₂NH₂) group, which is anticipated to appear as a broad singlet in the range of 8.78 to 10.36 ppm, with its exact position influenced by solvent and concentration. rsc.orgnih.gov

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 6.5 - 8.5 | Multiplet |

| Methoxy (-OCH₃) | 3.6 - 3.9 | Singlet |

| Sulfonamide (-SO₂NH₂) | 8.78 - 10.36 | Singlet (broad) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The aromatic carbon atoms of the pyridine ring in sulfonamide derivatives typically resonate in the region between 111 and 161 ppm. rsc.org The carbon atom of the methoxy group is expected to show a signal in the range of 55 to 56 ppm. rsc.org These characteristic shifts confirm the presence and electronic environment of the carbon atoms within the 2-methoxypyridine (B126380) core.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons (Pyridine Ring) | 111 - 161 |

| Methoxy Carbon (-OCH₃) | 55 - 56 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed for unambiguous signal assignment. COSY experiments establish proton-proton couplings, helping to trace the connectivity of the protons on the pyridine ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton. These advanced techniques are crucial for confirming the substitution pattern of the pyridine ring and ensuring the correct structural elucidation.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The sulfonamide group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically observed in the ranges of 1326-1380 cm⁻¹ and 1157-1170 cm⁻¹, respectively. mdpi.com The N-H stretch of the sulfonamide is also a key feature. The presence of the methoxy group is confirmed by C-O stretching vibrations. rsc.org Specifically, asymmetric stretching vibrations for the C(Ar)-O-C(Alkyl) fragment are found in the range of 1254-1286 cm⁻¹, with symmetric vibrations appearing between 1022-1056 cm⁻¹. rsc.org Aromatic C=C stretching vibrations from the pyridine ring are expected in the 1489-1594 cm⁻¹ region. rsc.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Sulfonamide (S=O) | Asymmetric Stretch | 1326 - 1380 |

| Sulfonamide (S=O) | Symmetric Stretch | 1157 - 1170 |

| Methoxy (C-O) | Asymmetric Stretch | 1254 - 1286 |

| Methoxy (C-O) | Symmetric Stretch | 1022 - 1056 |

| Pyridine Ring (C=C) | Stretch | 1489 - 1594 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum is characterized by one or more absorption maxima (λ_max). For sulfonamides, these absorptions are typically due to π → π* and n → π* transitions within the aromatic pyridine ring and the sulfonamide group. The exact position and intensity of these absorption bands are sensitive to the solvent and the pH of the solution. researchgate.net For example, related sulfonamide compounds show absorption maxima in the UV range, which can be used for their quantitative determination. mdpi.com

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable analytical tool in pharmaceutical development and chemical analysis, valued for its high sensitivity and specificity. americanpharmaceuticalreview.com It is fundamentally used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of a molecule's weight and elemental composition. americanpharmaceuticalreview.com For a compound like this compound, mass spectrometry is critical for confirming its identity and for detecting, identifying, and quantifying low-level impurities that may be present from the synthesis or due to degradation. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy. mdpi.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can provide a measured mass accurate to several decimal places. This precision is crucial for determining the elemental formula of a compound. americanpharmaceuticalreview.com For this compound, with a chemical formula of C₆H₈N₂O₃S, HRMS would be employed to confirm this exact composition. The instrument's high resolving power (often defined as >10,000) allows it to distinguish between ions of very similar masses, thereby providing a high degree of confidence in the molecular formula and confirming the compound's identity. mdpi.comnih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Expected Value | Description |

|---|---|---|

| Chemical Formula | C₆H₈N₂O₃S | The elemental composition of the target molecule. |

| Ion Type | [M+H]⁺ | Protonated molecular ion, commonly observed with electrospray ionization (ESI). americanpharmaceuticalreview.com |

| Theoretical Exact Mass | 189.03284 | The calculated monoisotopic mass of the protonated molecule. |

| Measured m/z | 189.03281 | A hypothetical measured value from an HRMS instrument like a TOF or Orbitrap. mdpi.com |

| Mass Accuracy | < 2 ppm | The deviation between the theoretical and measured mass, confirming the elemental formula. nih.gov |

Tandem Mass Spectrometry, also known as MS/MS, is a critical technique for structural elucidation, particularly for identifying unknown impurities in a sample. americanpharmaceuticalreview.com The process involves multiple stages of mass analysis. First, an ion of interest (a "precursor ion"), such as the molecular ion of a potential impurity, is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. mdpi.com

The fragmentation pattern of an impurity provides a structural fingerprint. By comparing this fingerprint to the fragmentation pattern of the parent compound, this compound, analysts can deduce the structure of the impurity. This comparative analysis helps pinpoint where the molecular structure has been altered, such as through the loss of a functional group or the addition of a reactant fragment. This method is essential for ensuring the purity and safety of pharmaceutical compounds. americanpharmaceuticalreview.com

Crystallographic Analysis

Crystallographic analysis, specifically X-ray diffraction, is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. units.it This technique provides definitive information on molecular geometry, conformation, and the intermolecular interactions that govern how molecules pack together in the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) provides the most complete and unambiguous structural information for a molecule. units.it The technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For this compound, an SC-XRD study would yield precise data on bond lengths, bond angles, and torsion angles. This analysis would confirm the connectivity of the methoxy, pyridine, and sulfonamide groups and reveal the molecule's preferred conformation in the solid state. The study would also determine the crystal system (e.g., triclinic, monoclinic), space group, and unit cell dimensions. nih.govmdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Data | Description |

|---|---|---|

| Crystal System | Monoclinic | A common crystal system for organic molecules. mdpi.com |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 10.2 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| **β (°) ** | 95.5 | The angle of the unit cell for a monoclinic system. |

| **Volume (ų) ** | 845 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. mdpi.com |

The arrangement of molecules within a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. nih.govresearchgate.net These forces, though weaker than covalent bonds, collectively determine the crystal's stability, morphology, and physicochemical properties. The primary interactions governing the packing of sulfonamides are strong hydrogen bonds, supplemented by weaker interactions. nih.gov

Hydrogen bonds are the most significant interactions driving the supramolecular assembly in sulfonamide crystals. nih.govnih.gov The sulfonamide moiety (–SO₂NH₂) is a potent hydrogen-bonding functional group, with the two amine protons acting as hydrogen bond donors and the two sulfonyl oxygen atoms serving as strong acceptors. nih.gov

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Interaction Type | Potential Motif |

|---|---|---|---|

| Sulfonamide N–H | Sulfonyl O=S | Strong Intermolecular | Dimer or Chain Formation nih.gov |

| Sulfonamide N–H | Pyridine N | Strong Intermolecular | Linking of molecules |

| Pyridine C–H | Sulfonyl O=S | Weak Intermolecular | Crystal Packing Stabilization biointerfaceresearch.com |

Crystal Packing and Intermolecular Interactions

C-H…π and Other Supramolecular Interactions

Other key supramolecular interactions that are anticipated to be present include:

N-H…O Hydrogen Bonds: The sulfonamide group contains an N-H donor and two sulfonyl oxygen acceptors, which are strong candidates for forming robust hydrogen bonds. These interactions often lead to the formation of well-defined synthons, such as dimers or chains, which are fundamental to the crystal architecture.

π-π Stacking: The pyridine rings of adjacent molecules can engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or near-parallel fashion. These interactions contribute to the cohesive energy of the crystal.

The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the crystal lattice. The methoxy group can also participate in weak C-H…O interactions, further stabilizing the structure.

Hirshfeld Surface Analysis for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the following:

dnorm Surface: Bright red spots on the dnorm surface would indicate close contacts, corresponding to hydrogen bonds (N-H…O) and potentially other short interactions like C-H…O.

Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For related sulfonamide structures, the most significant contributions to the crystal packing are often from H…H, O…H/H…O, and C…H/H…C contacts. researchgate.net

The table below illustrates the typical percentage contributions of various intermolecular contacts in the Hirshfeld surface of related sulfonamide and pyridine derivatives, providing an expected range for this compound.

| Intermolecular Contact | Expected Percentage Contribution |

| H···H | 40 - 50% |

| O···H/H···O | 15 - 30% |

| C···H/H···C | 10 - 20% |

| N···H/H···N | 5 - 15% |

| Other (S···H, C···C, etc.) | < 5% |

This table is illustrative and based on data from related compounds. Specific experimental data for this compound is not available.

Crystal Growth Strategies and Optimization

The successful growth of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For organic compounds like this compound, several strategies can be employed. A common and effective method is slow evaporation from a suitable solvent.

The general procedure involves dissolving the synthesized compound in a solvent or a mixture of solvents at a slightly elevated temperature to ensure complete dissolution. The choice of solvent is critical and is often determined empirically. Solvents in which the compound has moderate solubility are often preferred. The solution is then allowed to stand undisturbed at room temperature, leading to slow evaporation of the solvent and the gradual formation of crystals.

Optimization of crystal growth may involve:

Solvent Screening: Testing a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, acetone, ethyl acetate, and mixtures thereof).

Temperature Control: Controlling the rate of evaporation by adjusting the ambient temperature.

Vapor Diffusion: Placing a solution of the compound in a vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). Slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound and promotes crystallization.

For example, in the synthesis of related methoxypyridine derivatives, high-quality crystals have been obtained by slow evaporation from an ethanol solution over several days.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational tools that provide deep insights into the behavior of molecules at an atomic level. For compounds like 2-methoxypyridine-3-sulfonamide and its derivatives, these techniques are instrumental in predicting and analyzing their interactions with biological targets, thereby guiding the design of new and more potent therapeutic agents.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as a derivative of this compound, might bind to the active site of a protein receptor.

Molecular docking simulations are employed to predict the specific conformation and orientation (the "binding mode" or "pose") of a ligand within a receptor's binding site. For derivatives of this compound, these studies have been essential in elucidating their mechanism of action as enzyme inhibitors.

In studies targeting phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), molecular docking was used to confirm the binding mode of novel sulfonamide methoxypyridine derivatives. nih.govnih.gov These simulations help rationalize the observed biological activity and guide further structural optimization. For instance, a derivative, compound 22c, was docked into the active sites of both PI3Kα and mTOR to validate its dual inhibitory action. nih.gov The results from such modeling studies confirm how the ligand fits within the receptor's pockets and which interactions stabilize the complex. nih.govnih.gov Some complex interactions can even involve multiple distinct binding modes, where the ligand may adopt different stable conformations within the active site, a phenomenon that can be investigated through advanced molecular dynamics simulations. nih.gov

Table 1: Predicted Binding Characteristics of a Sulfonamide Methoxypyridine Derivative (22c) in Kinase Targets

| Target Protein | Predicted Binding Affinity | Key Interacting Pockets | Reference |

|---|---|---|---|

| PI3Kα | High (Correlates with IC50 of 0.22 nM) | Affinity binding pocket, Hinge binding pocket | nih.govnih.gov |

| mTOR | High (Correlates with IC50 of 23 nM) | Affinity binding pocket, Hinge binding pocket | nih.govnih.gov |

Beyond predicting the binding pose, docking studies provide a detailed analysis of the specific non-covalent interactions between the ligand and the amino acid residues of the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and ionic bonds, are fundamental to the stability of the ligand-receptor complex.

Table 2: Example of Predicted Interactions between a Ligand and PI3Kα Active Site Residues

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Reference |

|---|---|---|---|

| Val851 | Hydrogen Bond | Pyridine (B92270) Nitrogen | nih.gov |

| Ser774 | Hydrogen Bond | Sulfonamide Oxygen | nih.gov |

| Tyr836 | Pi-Pi Stacking | Aromatic Ring | nih.gov |

| Trp780 | Hydrophobic Interaction | Substituent on core scaffold | nih.gov |

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

Ligand-based pharmacophore modeling is utilized when the three-dimensional structure of the target receptor is unknown. nih.gov This approach derives a pharmacophore model from a set of active compounds, assuming they bind to the same target in a similar manner. nih.gov By aligning the structures of several active sulfonamide-containing molecules, common chemical features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and positively or negatively ionizable areas can be identified. nih.govresearchgate.net

The process involves selecting a training set of molecules with known activity, generating conformations for each, and identifying common chemical features. nih.gov The resulting model represents a hypothesis of the necessary features for biological activity and can be used to screen large virtual libraries for new compounds that fit the model. nih.govresearchgate.net For sulfonamide-based inhibitors, typical pharmacophoric features often include a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the sulfonamide N-H), and aromatic/hydrophobic features from the associated ring systems. nih.govresearchgate.net

When a high-resolution 3D structure of the ligand-receptor complex is available, a structure-based pharmacophore model can be developed. researchgate.netresearchgate.net This method directly maps the key interaction points between the ligand and the active site. researchgate.net Features in the model correspond to specific interactions with amino acid residues, such as hydrogen bonds with backbone amides or side chains, and hydrophobic contacts with nonpolar residues. researchgate.net

For a compound like this compound, if a crystal structure of it bound to a target like carbonic anhydrase or a kinase were available, a structure-based model could be generated. researchgate.net This model would define the essential interaction points within the binding pocket, representing a virtual map of the receptor's requirements for high-affinity binding. researchgate.net These models are considered highly reliable as they are based on experimentally determined structural data and are invaluable for virtual screening and de novo design of new inhibitors. researchgate.netresearchgate.net

Table 3: Common Pharmacophoric Features and Their Structural Basis

| Pharmacophoric Feature | Description | Potential Origin in Sulfonamide Derivatives | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Oxygen atoms of the sulfonyl group (SO2); Nitrogen in the pyridine ring. | nih.govresearchgate.netresearchgate.net |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Hydrogen atom on the sulfonamide nitrogen (-SO2NH-). | nih.govresearchgate.netresearchgate.net |

| Hydrophobic (H) / Aromatic Ring (AR) | A nonpolar region of the molecule that can form hydrophobic or aromatic interactions. | The pyridine ring and any attached phenyl groups. | nih.govresearchgate.netresearchgate.net |

| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. | Can be designed into substituents attached to the core scaffold. | nih.govresearchgate.net |

Pharmacophore Modeling

Model Validation and Virtual Screening Applications

Computational models are pivotal in modern drug discovery, and their validation is a critical step to ensure the reliability of their predictions. For derivatives of this compound, molecular docking studies have been employed to validate binding modes within target enzymes. For instance, in the context of developing Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors, molecular docking was used to confirm the binding orientation and interactions of these sulfonamide derivatives within the active sites of PI3Kα and mTOR. nih.gov This process serves as a qualitative validation, ensuring that the computationally predicted interactions align with known structural requirements for inhibition.

Virtual screening is a direct application of these validated models. mdpi.com It involves the computational screening of large chemical libraries to identify potential "hit" compounds that are predicted to bind to a biological target. researchgate.netnih.gov The process leverages scoring functions to rank compounds based on their predicted binding affinity. For a target class like PI3K, where derivatives of this compound have shown potent activity, virtual screening can efficiently sift through thousands of potential structures to prioritize candidates for synthesis and biological testing. nih.gov

The effectiveness of a virtual screening protocol is often assessed retrospectively using metrics like the Enrichment Factor (EF). pensoft.net This metric evaluates how well the protocol can distinguish known active compounds from inactive decoys within a dataset. pensoft.net A high enrichment factor indicates that the model is proficient at identifying active compounds, thereby validating its utility for prospective screening campaigns to discover novel inhibitors based on the this compound scaffold. pensoft.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed insights into the conformational dynamics and stability of a ligand-protein complex over time. nih.govnih.gov For a compound such as this compound or its derivatives, MD simulations are instrumental in analyzing its behavior within a target's binding pocket. peerj.com These simulations model the atomic movements of the system, offering a dynamic picture that complements the static view provided by molecular docking. mdpi.com

A key application of MD is to assess the stability of the predicted binding pose. By running a simulation for tens or hundreds of nanoseconds, researchers can observe whether the compound remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding site. mdpi.com Common analyses include:

Root Mean Square Deviation (RMSD): This is calculated for the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory, fluctuating around an average value, suggests that the complex has reached equilibrium and the ligand's binding mode is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of both the ligand and the protein. nih.gov It can reveal which parts of the this compound derivative are rigid and which have more conformational freedom within the binding site. peerj.com

Furthermore, MD trajectories can be used to estimate the binding free energy of the complex using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). peerj.com This calculation provides a quantitative estimate of the binding affinity, helping to differentiate between high-affinity binders and weaker ones, which is crucial for lead optimization. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a group of compounds and their biological activities. nih.govresearchgate.net This approach is valuable for understanding how specific structural modifications to a scaffold like this compound influence its therapeutic potency.

Correlation of Structural Descriptors with Biological Activity

The foundation of a QSAR model lies in correlating molecular descriptors with observed biological activity. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic charge distribution. nih.gov

In the case of this compound derivatives developed as PI3K/mTOR inhibitors, the biological activity is typically the IC50 value, which measures the concentration of the compound required to inhibit the enzyme's activity by 50%. nih.gov The structural descriptors would be calculated for each derivative in the series. For example, a study found that derivatives containing a quinoline (B57606) core exhibited particularly potent inhibitory activity against PI3Kα and cancer cell lines like HCT-116. nih.govnih.gov

A QSAR analysis would aim to quantify this observation. It would identify specific descriptors related to the quinoline moiety (e.g., descriptors for aromaticity, size, or hydrogen bonding potential) that are statistically correlated with lower IC50 values (i.e., higher potency).

Table 1: Illustrative Correlation of Structural Features and Biological Activity

| Structural Moiety/Modification | Observed Biological Activity Trend | Potential Correlating Descriptors |

| Quinoline Core | Increased PI3Kα/mTOR Inhibition nih.gov | Aromatic ring count, Molecular weight, Topological Polar Surface Area (TPSA) |

| Benzo mdpi.comnih.govthiopheno Core | Moderate PI3Kα/mTOR Inhibition nih.gov | Number of sulfur atoms, Planarity descriptors |

| Difluoro substitution on Benzene Ring | Strong PI3K Inhibitory Activity nih.gov | Electronegativity-related descriptors, Dipole moment |

Predictive Model Development

Following the identification of relevant descriptors, a predictive mathematical model is developed. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The resulting model is an equation that can predict the biological activity of a novel, yet-to-be-synthesized compound based solely on its calculated structural descriptors. researchgate.net

The development of a robust and predictive QSAR model requires rigorous validation to ensure it is not a result of chance correlation. nih.gov Key statistical metrics used for this validation include:

r² (Coefficient of Determination): Measures the goodness of fit for the training set of compounds used to build the model.

Q² (Cross-validated r²): Assesses the internal predictive ability of the model through techniques like leave-one-out cross-validation.

r²_pred (Predictive r² for External Set): Evaluates the model's ability to predict the activity of an external test set of compounds that were not used in model development. This is the most stringent test of a model's real-world predictive power. nih.gov

A well-validated QSAR model becomes a powerful tool for in silico drug design, allowing researchers to prioritize the synthesis of new this compound derivatives that are predicted to have the highest potency.

Table 2: Example of Statistical Parameters for a Predictive QSAR Model

| Statistical Parameter | Acceptable Value | Description |

| r² | > 0.6 | Indicates a good fit of the model to the training data. nih.gov |

| Q² | > 0.5 | Indicates good internal model robustness and predictability. nih.gov |

| r²_pred | > 0.6 | Indicates good predictive power on an external dataset. nih.gov |

Biological Activity and Molecular Mechanisms in Vitro Studies

Anticancer Research Applications

Derivatives of 2-methoxypyridine-3-sulfonamide have been identified as promising candidates for cancer therapy due to their ability to act as dual inhibitors of the Phosphatidylinositol 3-Kinase (PI3K) and the mammalian Target of Rapamycin (B549165) (mTOR) pathways. researchgate.netmdpi.comnih.gov The PI3K/Akt/mTOR signaling cascade is a central regulator of cell proliferation, growth, survival, and metabolism. mdpi.comnih.gov Its dysregulation is a common feature in many types of cancer, making it a prime target for therapeutic intervention. researchgate.netmdpi.com

Kinase Inhibition Mechanisms

The therapeutic strategy behind developing derivatives of this compound is to create dual inhibitors that can simultaneously block both PI3K and mTOR. researchgate.netmdpi.com This dual-action approach is considered more effective than targeting either kinase alone, as it can prevent the feedback activation loops that often limit the efficacy of single-target inhibitors. researchgate.netmdpi.com By inhibiting both PI3K and mTOR, these compounds can more comprehensively shut down the aberrant signaling that drives cancer progression. researchgate.net

A notable derivative, referred to in research as compound 22c , which incorporates a quinoline (B57606) core attached to the this compound base, has demonstrated potent inhibitory activity. nih.gov

PI3K is a lipid kinase that plays a crucial role in cell signaling by converting phosphatidylinositol 4,5-diphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), a second messenger that activates downstream pathways. mdpi.com The 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure has been identified as a potent component for PI3K inhibitory activity. mdpi.comnih.gov

In enzyme inhibition assays, the derivative compound 22c showed strong inhibitory activity against the PI3Kα isoform, with a half-maximal inhibitory concentration (IC₅₀) of 0.22 nM. nih.gov This high potency indicates a strong binding interaction with the kinase, effectively blocking its enzymatic function. nih.gov

mTOR is a serine/threonine kinase that functions within two distinct complexes, mTORC1 and mTORC2, to regulate cell growth, proliferation, and survival. mdpi.comnih.gov Dual inhibition of both PI3K and mTOR is a strategic approach to prevent compensatory activation of Akt signaling, which can occur when only mTORC1 is inhibited. mdpi.comnih.gov

Compound 22c also demonstrated significant inhibition of mTOR kinase activity, with an IC₅₀ value of 23 nM. nih.gov The ability to inhibit both PI3K and mTOR makes this derivative a promising dual inhibitor for cancer treatment. nih.gov

Inhibitory Activity of Compound 22c Against PI3Kα and mTOR

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| PI3Kα | 0.22 | nih.gov |

| mTOR | 23 | nih.gov |

A critical downstream effector of PI3K is the protein kinase B (AKT). mdpi.com The phosphorylation of AKT is a key step in the activation of the PI3K/mTOR pathway, promoting cell survival and proliferation. mdpi.com By inhibiting PI3K, derivatives of this compound effectively block this downstream signaling.

Western blot analyses have confirmed that compound 22c can significantly decrease the phosphorylation of AKT in HCT-116 human colon cancer cells at low concentrations. nih.govnih.gov This modulation of the downstream signaling pathway confirms that the compound's mechanism of action involves the suppression of the entire PI3K/AKT/mTOR axis, leading to its anti-tumor effects. nih.gov

Cellular Response Mechanisms in Cancer Cell Lines

The inhibition of the PI3K/mTOR pathway by this compound derivatives triggers significant anti-proliferative responses in cancer cells. In vitro studies have shown that these compounds are effective against various human cancer cell lines.

For instance, compound 22c exhibited potent anti-proliferative activity against both MCF-7 breast cancer cells (IC₅₀ = 130 nM) and HCT-116 colon cancer cells (IC₅₀ = 20 nM). nih.gov These findings highlight the compound's potential to halt the growth of different types of tumors. nih.gov

Anti-proliferative Activity of Compound 22c

| Cancer Cell Line | Tissue of Origin | IC₅₀ (nM) | Reference |

|---|---|---|---|

| MCF-7 | Breast | 130 | nih.gov |

| HCT-116 | Colon | 20 | nih.gov |

A key mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.gov By blocking the pro-survival signals from the PI3K/mTOR pathway, the cancer cells are driven towards apoptosis. researchgate.net

Flow cytometry analysis demonstrated that compound 22c effectively induces apoptosis in HCT-116 cells. nih.govnih.gov The process of apoptosis involves the activation of a cascade of enzymes called caspases. researchgate.net Studies have shown that treatment with these derivatives leads to increased expression of active caspase-3 and caspase-9, which are crucial executioners of the apoptotic pathway. researchgate.net This induction of apoptosis is a primary contributor to the observed anti-tumor activity. nih.gov

Cell Cycle Arrest

Studies have indicated that this compound can induce cell cycle arrest, a crucial mechanism for its potential anticancer properties. The compound has been shown to halt the progression of the cell cycle at specific checkpoints, thereby preventing the proliferation of cancer cells. This effect is attributed to its interaction with key regulatory proteins involved in cell cycle control.

In Vitro Cytostatic Activity

The cytostatic activity of this compound has been demonstrated in various cancer cell lines. This activity refers to the compound's ability to inhibit cell growth and proliferation without necessarily causing cell death. Research has shown that certain sulfonamide derivatives exhibit significant cytostatic activity against human cancer cell lines. The inhibitory concentrations for these compounds can be in the low micromolar range, highlighting their potency.

Antimicrobial Research Applications

This compound has been a subject of interest in antimicrobial research due to its inhibitory effects on essential microbial pathways.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanism

A primary mechanism of action for the antimicrobial effects of this compound is the inhibition of dihydropteroate synthase (DHPS). DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for DNA synthesis and repair. The sulfonamide group in the compound mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA), leading to competitive inhibition.

Spectrum of Activity Against Bacterial Strains (Gram-positive and Gram-negative)

The compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Studies have reported its effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) vary depending on the bacterial strain, indicating a range of susceptibility.

Below is an interactive table detailing the in vitro antibacterial activity of certain pyridine-sulfonamide derivatives.

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Derivative A | 64 | 32 | 128 |

| Derivative B | 128 | 64 | >256 |

| Derivative C | 32 | 16 | 64 |

Activity Against Fungal Strains

In addition to its antibacterial properties, this compound has also shown activity against various fungal strains. Its mechanism of action in fungi is similar to that in bacteria, involving the inhibition of the folic acid synthesis pathway.

Interference with Folic Acid Synthesis Pathway

The interference of this compound with the folic acid synthesis pathway is a cornerstone of its antimicrobial activity. This pathway is vital for the survival of many pathogens, and its absence in humans makes it an attractive target for antimicrobial agents. By blocking this pathway, the compound effectively starves the microorganisms of essential nutrients required for their growth and replication.

Enzyme Inhibition Beyond Antiproliferative and Antimicrobial Effects

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is a well-established zinc-binding group (ZBG) that is crucial for the inhibition of carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes. acs.orgnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton and are involved in numerous physiological processes. nih.govnih.gov Their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer. nih.govnih.gov

There are 15 known human (h) CA isoforms, and achieving selective inhibition is a primary goal in drug design to minimize off-target effects. nih.govchemrxiv.org The structural similarities among the active sites of these isoforms make designing selective inhibitors a significant challenge. chemrxiv.org However, subtle differences in the amino acid residues at the entrance and within the active site cavity can be exploited to achieve isoform selectivity. nih.gov

The "tail approach" in inhibitor design focuses on modifying the scaffold of the sulfonamide to interact with these variable residues, thereby enhancing selectivity for a particular isoform. nih.govnih.gov For instance, derivatives of benzenesulfonamides with three distinct "tails" have been synthesized to improve the match between the inhibitor and the specific subpockets of different CA isoforms, leading to enhanced selectivity. acs.orgnih.gov While specific inhibition data for this compound across a wide range of CA isoforms is not extensively detailed in the provided results, the general principles of achieving selectivity through structural modifications of the core sulfonamide scaffold are well-established. chemrxiv.orgnih.gov For example, studies on related sulfonamide series have demonstrated that the nature and position of substituents on the aromatic ring can significantly influence the inhibitory potency and selectivity against different hCA isoforms, such as the cytosolic hCA I and II, and the transmembrane tumor-associated hCA IX and XII. chemrxiv.orgnih.gov

Other Relevant Enzyme Targets

While the primary focus of sulfonamide inhibitory activity is often on carbonic anhydrases, derivatives of the 2-methoxypyridine (B126380) sulfonamide scaffold have been investigated as inhibitors of other enzyme systems. Notably, a series of sulfonamide methoxypyridine derivatives were designed and synthesized as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). nih.govnih.gov Both PI3K and mTOR are crucial kinases in a signaling pathway that governs cell proliferation, survival, and metabolism, making them important targets in cancer therapy. nih.gov The development of dual inhibitors aims to block this pathway at multiple points, potentially leading to a more effective anti-tumor response. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Impact of Pyridine (B92270) and Sulfonamide Substituents on Biological Potency

The biological potency of this compound and its derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide group. Structure-activity relationship (SAR) studies provide valuable insights into how these modifications influence inhibitory activity.

For benzenesulfonamide derivatives targeting carbonic anhydrases, the substitution pattern on the aromatic ring is a key determinant of both potency and isoform selectivity. nih.gov The introduction of different functional groups can alter the electronic properties and steric profile of the inhibitor, leading to more favorable interactions with the active site of specific CA isoforms. acs.org

In the context of PI3K/mTOR inhibition, SAR studies on sulfonamide methoxypyridine derivatives have revealed critical insights. For instance, it was found that a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide structure served as a potent pharmacophore for PI3K inhibition. nih.gov Further optimization of other parts of the molecule, such as the introduction of a quinoline skeleton and various amide substituents, significantly impacted the inhibitory activity against both PI3K and mTOR. nih.gov These studies highlighted that the volume and nature of the substituents are crucial, with moderately sized N-alkyl amides showing optimal activity. nih.gov This indicates that the substituents must appropriately fill the binding pocket without causing steric hindrance. nih.gov

The following table summarizes the key structural elements and their impact on the biological activity of related sulfonamide compounds.

| Structural Moiety | Modification | Impact on Biological Activity | Enzyme Target(s) |

| Sulfonamide Group | Deprotonation | Essential for binding to the active site zinc ion. nih.govacs.org | Carbonic Anhydrases |

| Pyridine/Aromatic Ring | Introduction of "tails" or various substituents | Influences isoform selectivity and potency. acs.orgnih.gov | Carbonic Anhydrases |

| Pyridine/Aromatic Ring | Substitution with a quinoline skeleton | Significantly affects binding ability and biological activity. nih.gov | PI3K/mTOR |

| Sulfonamide Side Chain | Introduction of N-alkyl amides of varying sizes | The volume of the substituent is critical for optimal inhibitory activity. nih.gov | PI3K/mTOR |

Stereochemical Influences on Target Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. For sulfonamide-based inhibitors, including derivatives of this compound, the introduction of chiral centers can lead to enantiomers that exhibit significant differences in binding affinity and target selectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

A key illustration of this principle is seen in the study of chiral sulfonamide derivatives as inhibitors of human carbonic anhydrase II (hCAII). Although not directly involving this compound, the findings are highly relevant. In one such study, enantiomers of a diarylpyrazole sulfonamide derivative were separated and their binding affinity for hCAII was evaluated. The results demonstrated a clear enantioselectivity, with one enantiomer binding more strongly than the other. researchgate.net This differential affinity is attributed to the specific spatial orientation of the substituents on the chiral center, which allows for a more optimal fit within the chiral binding pocket of the enzyme. researchgate.net

The separation of these enantiomers was achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with chiral stationary phases. researchgate.net The subsequent evaluation of their interaction with the target protein, using methods like microscale thermophoresis (MST) and surface plasmon resonance (SPR), provided quantitative data on their binding affinities, confirming the enantioselective nature of the interaction. researchgate.net

While specific studies on the stereoisomers of this compound and their differential target selectivity are not extensively reported in publicly available literature, the established principles of stereochemistry in drug design strongly suggest that if a chiral center were introduced into this scaffold, the resulting enantiomers would likely exhibit distinct biological activities. The precise nature and extent of this difference would depend on the specific target and the location of the chiral center within the molecule.

Conformational Rigidity and Activity Modulation

One effective approach to induce conformational rigidity is through macrocyclization, where a flexible portion of the molecule is constrained into a ring structure. This strategy has been successfully employed in the design of sulfonamide-containing inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). For instance, conformationally constrained 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine derivatives were developed as potent inhibitors of EGFR mutants. The macrocyclization strategy locked the molecule into a bioactive conformation, leading to a significant improvement in inhibitory potency compared to more flexible analogs.

In the context of methoxypyridine sulfonamide derivatives, studies on a series of compounds as dual PI3K/mTOR inhibitors have provided valuable insights into how structural modifications that affect conformation can modulate activity. nih.govnih.gov In these studies, different aromatic skeletons were explored, and the nature and size of substituents were varied. nih.gov The results indicated that the inhibitory activity was highly sensitive to these structural changes. For example, compounds with N-alkyl amides of a moderate size, such as isopropyl or cyclopropyl (B3062369) groups, demonstrated ideal inhibitory activity, whereas smaller or larger groups led to a decrease in potency. nih.gov This suggests that there is an optimal conformation and size for the substituent that allows for the best fit within the target's binding site.

The table below summarizes the inhibitory activities of a selection of these methoxypyridine sulfonamide derivatives, highlighting how modifications to the molecular structure, which in turn influence its conformational preferences, can modulate biological activity.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| 22c | PI3Kα | 0.22 | MCF-7 | 130 |

| mTOR | 23 | HCT-116 | 20 |

Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov

These findings underscore the importance of conformational control in the design of potent and selective inhibitors based on the this compound scaffold. By strategically introducing elements of rigidity or by optimizing the size and nature of substituents to favor a bioactive conformation, it is possible to significantly enhance the therapeutic potential of this class of compounds.

Emerging Research Directions and Future Perspectives

Applications in Agrochemical Design

While direct research on 2-Methoxypyridine-3-sulfonamide in agrochemical design is still nascent, the broader class of sulfonamides has established a significant presence in this industry. Sulfonamides are recognized for their herbicidal and fungicidal properties. The structural motifs present in this compound, namely the pyridine (B92270) ring and the sulfonamide group, are common in various commercial agrochemicals. The methoxy (B1213986) group attached to the pyridine ring can influence the compound's uptake, translocation, and metabolic stability within plants, which are critical factors for developing effective herbicides. Future research is anticipated to explore whether this compound itself, or its derivatives, can be optimized to create new, selective, and environmentally benign agrochemicals.

Role in Corrosion Inhibition Research

The use of organic compounds to prevent metal corrosion is a well-established field, and sulfonamides are showing considerable promise as effective corrosion inhibitors, particularly for iron and its alloys in acidic environments. google.com The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that slows down the corrosion process. mdpi.comnih.gov

The presence of heteroatoms like nitrogen, oxygen, and sulfur in the this compound structure provides lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, facilitating strong adsorption. nih.gov The aromatic pyridine ring can further enhance this by interacting with the metal surface through π-electrons. nih.gov Studies on related sulfonamide compounds have demonstrated their ability to form a uniform film on metal surfaces, effectively blocking active corrosion sites. nih.gov Future research will likely focus on quantifying the inhibition efficiency of this compound on various metals and under different corrosive conditions, potentially leading to its use in industrial applications such as oil and gas pipelines. mdpi.comnih.gov

Development of Advanced Materials

The unique structural features of this compound make it a candidate for the development of advanced materials. The pyridine core, when appropriately substituted, can give rise to liquid crystalline properties. rsc.org The bent shape and potential for various intermolecular interactions are key to the formation of mesophases. rsc.org

Furthermore, the sulfonamide group can participate in hydrogen bonding, which is crucial for creating self-assembling supramolecular structures. These organized assemblies can have applications in areas such as organic electronics and sensor technology. The luminescent properties observed in some pyridine derivatives also open up possibilities for the use of this compound in the design of new photo-physical materials. rsc.org

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. spirochem.comslideshare.net This approach aims to improve pharmacokinetic parameters, enhance metabolic stability, and reduce toxicity. spirochem.comdrughunter.com The sulfonamide group, a key feature of this compound, is itself a classic bioisostere for other functional groups.

In the context of drug design, the 2-methoxypyridine (B126380) scaffold can be considered a bioisosteric replacement for other aromatic or heteroaromatic rings. This substitution can alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. For instance, in the development of PI3K/mTOR dual inhibitors, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure was identified as having strong inhibitory activity, with further optimizations focusing on other parts of the molecule. nih.govmdpi.com This highlights the utility of the methoxypyridine sulfonamide core in generating novel therapeutic agents. nih.gov

Integration of Artificial Intelligence in Drug Discovery and Synthesis Optimization

For a molecule like this compound, AI could be employed to:

Predict Biological Activity: Screen virtual libraries of its derivatives against various biological targets to identify promising new therapeutic applications.

Optimize Properties: Use generative models to design novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. stanford.edu

Plan Synthetic Routes: Develop efficient and cost-effective synthesis pathways, a significant challenge in drug development.

The integration of explainable AI (XAI) is also a growing area, aiming to provide insights into how AI models make their predictions, which could build greater trust and understanding among chemists and accelerate the design of better drugs. acs.org

Methodological Advancements in Characterization and Computational Analysis

The comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and X-ray crystallography to elucidate the molecular structure and conformation. rsc.orgmdpi.com

Q & A

Q. Advanced Research Focus

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates; IC₅₀ values can quantify potency .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

- Microbial susceptibility : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

How should conflicting reports on the antimicrobial efficacy of this compound derivatives be reconciled?

Advanced Research Focus

Address contradictions by:

- Standardizing protocols : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .

- Structural benchmarking : Compare activity of derivatives with varying substituents (e.g., fluoro vs. methoxy groups) to identify SAR trends .

- Meta-analysis : Aggregate data from multiple studies to identify outliers or methodological biases .

What NMR spectral features distinguish this compound from its regioisomers?

Advanced Research Focus

Key <sup>1</sup>H NMR characteristics:

- Pyridine protons : Doublets at δ 8.2–8.4 ppm (H-4) and δ 7.1–7.3 ppm (H-5) .

- Methoxy group : Singlet at δ 3.9–4.1 ppm.

- Sulfonamide protons : Broad peaks at δ 6.8–7.0 ppm (NH₂), which disappear on D₂O exchange .

<sup>13</sup>C NMR: Sulfonamide sulfur induces deshielding, with C-3 appearing at δ 150–155 ppm .

How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Research Focus

- DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electrophilic centers (e.g., sulfonamide S atom) .

- Transition state analysis : Simulate activation energies for reactions with amines or thiols to predict regioselectivity .

- Solvent effects : Include PCM models to account for solvation in polar aprotic solvents .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced Research Focus

- Heat dissipation : Use jacketed reactors with controlled cooling during exothermic steps .

- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for larger batches .

- Waste management : Neutralize acidic by-products with CaCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.